2-Ethylhexylzinc bromide 2-Ethylhexylzinc bromide
Brand Name: Vulcanchem
CAS No.: 312693-03-1
VCID: VC3789061
InChI: InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1
SMILES: CCCCC([CH2-])CC.[Zn+]Br
Molecular Formula: C8H17BrZn
Molecular Weight: 258.5 g/mol

2-Ethylhexylzinc bromide

CAS No.: 312693-03-1

Cat. No.: VC3789061

Molecular Formula: C8H17BrZn

Molecular Weight: 258.5 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhexylzinc bromide - 312693-03-1

Specification

CAS No. 312693-03-1
Molecular Formula C8H17BrZn
Molecular Weight 258.5 g/mol
IUPAC Name bromozinc(1+);3-methanidylheptane
Standard InChI InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1
Standard InChI Key SMAJHFPNMGKTEF-UHFFFAOYSA-M
SMILES CCCCC([CH2-])CC.[Zn+]Br
Canonical SMILES CCCCC([CH2-])CC.[Zn+]Br

Introduction

Chemical Structure and Properties

2-Ethylhexylzinc bromide is an organozinc compound derived from 2-ethylhexyl bromide. While direct physical property data for 2-ethylhexylzinc bromide is limited in the provided search results, we can understand its structure and some properties based on its precursor and related compounds.

Structure and Composition

The molecular structure of 2-ethylhexylzinc bromide consists of a zinc atom bonded to a 2-ethylhexyl group and a bromine atom. The 2-ethylhexyl group provides a branched alkyl chain that contributes to the compound's solubility in organic solvents and its reactivity in organic transformations.

Physical Properties

While specific physical property data for 2-ethylhexylzinc bromide is not directly provided in the search results, we can reference information about its precursor, 2-ethylhexyl bromide, to understand some general characteristics:

Table 1: Physical Properties of 2-Ethylhexyl Bromide (Precursor)

PropertyValue
CAS Number18908-66-2
Molecular FormulaC₈H₁₇Br
Molecular Weight193.125 g/mol
Density1.1±0.1 g/cm³
Boiling Point190.8±8.0 °C at 760 mmHg
Water SolubilityInsoluble
Storage Condition0-6°C
Flash Point69.4±0.0 °C

In typical applications, 2-ethylhexylzinc bromide is prepared and used as a solution in tetrahydrofuran (THF) at concentrations such as 0.5 M, as indicated in synthetic procedures .

Synthesis and Preparation

The synthesis of 2-ethylhexylzinc bromide typically follows a two-step process, beginning with the preparation of 2-ethylhexyl bromide followed by zinc insertion.

Synthesis of 2-Ethylhexyl Bromide

The first step involves the bromination of 2-ethylhexanol (isooctanol) using phosphorus tribromide as a brominating agent:

Table 2: Bromination Reaction Conditions

ParameterCondition
Starting Material2-Ethylhexanol (isooctanol)
Brominating AgentPhosphorus tribromide (PBr₃)
Temperature Range20-65°C
Reaction TimeInitial addition at 20-30°C for 4 hours, followed by 3-4 hours at 60-65°C
Completion IndicatorIsooctanol content ≤ 0.5% by GC analysis
PurificationWashing to neutral, sulfuric acid washing
Typical Yield96.6%

The detailed procedure involves adding phosphorus tribromide dropwise to isooctanol at controlled temperatures, followed by warming and incubation until the reaction is complete .

Applications in Organic Chemistry

2-Ethylhexylzinc bromide demonstrates significant utility across various domains of organic synthesis and materials science.

Lewis Acid Catalysis

2-Ethylhexylzinc bromide functions as a Lewis acid catalyst in organic reactions. As a Lewis acid, it accepts electron pairs from Lewis bases, forming temporary bonds that activate substrates for subsequent reactions. This property enables its use in various organic transformations, including:

  • Friedel-Crafts alkylation reactions

  • Acylation reactions

  • Other electrophilic substitution processes

Polymer Chemistry

One of the most significant applications of 2-ethylhexylzinc bromide is in polymer chemistry, particularly as a component in Ziegler-Natta catalyst systems. These catalysts are critical for the polymerization of olefins (alkenes) such as ethylene and propylene, leading to the production of commercially important polyolefins:

  • Polyethylene production

  • Polypropylene synthesis

  • Stereoregular polymer preparation

The role of the organozinc compound in these catalytic systems influences the properties of the resulting polymers, including molecular weight distribution, crystallinity, and stereoregularity.

Multicomponent Reactions

Recent research has explored the use of alkylzinc bromides, including 2-ethylhexylzinc bromide, in multicomponent Mannich reactions. These reactions provide efficient routes to synthesize α-branched amines, compounds of significant pharmaceutical interest.

The reactivity of organozinc reagents in multicomponent couplings with amines and aldehydes shows solvent-dependent behavior:

Table 3: Reactivity Patterns of Organozinc Reagents

Solvent SystemAdditiveReactivity Pattern
AcetonitrileNoneSecondary organozinc reagents more reactive than primary ones
THFLiClPrimary organozinc reagents more reactive than secondary ones

This differential reactivity provides synthetic chemists with options to control the outcome of reactions involving 2-ethylhexylzinc bromide .

Coupling Reactions

2-Ethylhexylzinc bromide serves as an important reagent in the synthesis of complex organic molecules, particularly in coupling reactions. For example, it has been utilized in the synthesis of regioregular poly(3-alkyl-4-fluorothiophene)s, where it plays a crucial role in introducing the 2-ethylhexyl group into the thiophene backbone .

In these applications, the compound is typically used as a 0.5 M solution in THF and participates in transition metal-catalyzed coupling reactions, allowing for the formation of new carbon-carbon bonds in a controlled and selective manner .

Reactivity and Mechanism

The reactivity of 2-ethylhexylzinc bromide stems from the polarized nature of the carbon-zinc bond, which imparts nucleophilic character to the alkyl group attached to zinc.

General Reactivity Pattern

As an organozinc reagent, 2-ethylhexylzinc bromide exhibits:

  • Moderate nucleophilicity compared to Grignard reagents

  • Higher tolerance toward functional groups

  • Lower basicity than organolithium or organomagnesium compounds

  • Enhanced selectivity in addition reactions

These properties make it particularly valuable in reactions where milder conditions and higher selectivity are required .

Mechanism in Multicomponent Reactions

In multicomponent Mannich reactions, the mechanism involves the nucleophilic addition of the alkyl group from 2-ethylhexylzinc bromide to an iminium ion formed in situ from an aldehyde and an amine:

  • Formation of an iminium ion from the aldehyde and amine

  • Nucleophilic attack of the organozinc reagent on the iminium ion

  • Formation of a new carbon-carbon bond

  • Hydrolysis to yield the final α-branched amine product

The presence of LiCl in THF solvent appears to enhance the nucleophilicity of the organozinc reagent, particularly for primary alkyl groups, leading to improved reaction efficiency .

Recent Research and Developments

Current research into 2-ethylhexylzinc bromide and related organozinc compounds focuses on expanding their synthetic utility and developing more efficient preparation methods.

Solvent Effects and Additives

Recent studies have explored the impact of different solvents and additives on the formation and reactivity of organozinc reagents. While earlier work utilized acetonitrile as a solvent for multicomponent reactions, newer research has demonstrated that THF in the presence of LiCl provides excellent results for the preparation of organozinc bromides from the corresponding alkyl bromides .

This research reveals that:

  • No metalation occurs in acetonitrile after 16 hours at 80°C

  • Nearly quantitative yields are achieved in THF after 16 hours at 80°C

  • The presence of LiCl is essential for subsequent multicomponent coupling reactions

Applications in Materials Science

The use of 2-ethylhexylzinc bromide in the preparation of advanced materials, particularly in the field of conducting polymers, represents a significant area of ongoing research. For instance, its application in the synthesis of regioregular poly(3-alkyl-4-fluorothiophene)s demonstrates its utility in creating materials with tailored electronic properties .

These polymers have potential applications in:

  • Organic electronics

  • Solar cells

  • Flexible displays

  • Sensors

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